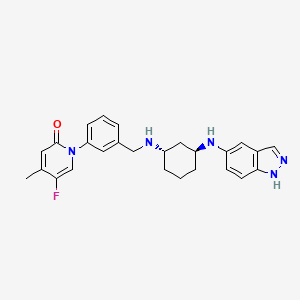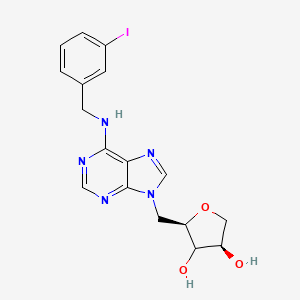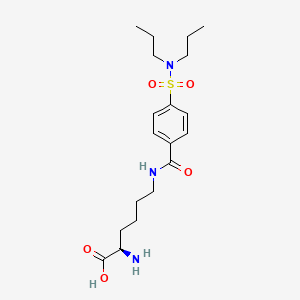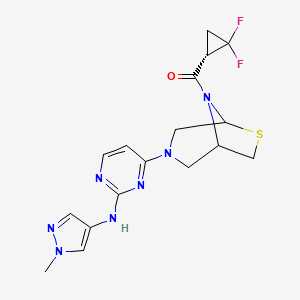
Octanal-d2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octanal-d2, also known as deuterated octanal, is a stable isotope-labeled compound where two hydrogen atoms in octanal are replaced by deuterium. This compound is primarily used in scientific research as a tracer in various studies due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Octanal-d2 can be synthesized through the deuteration of octanal. The process involves the replacement of hydrogen atoms with deuterium, typically using deuterium gas (D2) or deuterated reagents under specific conditions. One common method involves the catalytic hydrogenation of octanal in the presence of deuterium gas and a suitable catalyst, such as palladium on carbon (Pd/C).
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Octanal-d2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to octanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to octanol-d2 using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aldehyde group in this compound can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like Grignard reagents (RMgX) under anhydrous conditions.
Major Products
Oxidation: Octanoic acid-d2.
Reduction: Octanol-d2.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Octanal-d2 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.
Biology: Employed in metabolic studies to trace the incorporation and transformation of compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and the study of catalytic processes.
Mecanismo De Acción
The mechanism of action of octanal-d2 involves its incorporation into various chemical and biological systems as a tracer. The deuterium atoms in this compound provide a distinct signal in spectroscopic analyses, allowing researchers to track its movement and transformation. In biological systems, this compound can be used to study metabolic pathways and the effects of deuterium substitution on enzyme activity and drug metabolism.
Comparación Con Compuestos Similares
Similar Compounds
Octanal: The non-deuterated form of octanal-d2, used in similar applications but lacks the distinct spectroscopic signal provided by deuterium.
Octanal-d4: A compound where four hydrogen atoms are replaced by deuterium, offering even more distinct spectroscopic signals.
Octanal-d16: A fully deuterated form of octanal, used in specialized studies requiring complete deuteration.
Uniqueness
This compound is unique due to its partial deuteration, providing a balance between cost and the distinct spectroscopic signals needed for tracing studies. It offers a valuable tool for researchers in various fields, allowing for detailed analysis of chemical and biological processes.
Propiedades
Fórmula molecular |
C8H16O |
|---|---|
Peso molecular |
130.22 g/mol |
Nombre IUPAC |
7,8-dideuteriooctanal |
InChI |
InChI=1S/C8H16O/c1-2-3-4-5-6-7-8-9/h8H,2-7H2,1H3/i1D,2D |
Clave InChI |
NUJGJRNETVAIRJ-QDNHWIQGSA-N |
SMILES isomérico |
[2H]CC([2H])CCCCCC=O |
SMILES canónico |
CCCCCCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2S)-4-methyl-N-[(E,2S)-4-nitro-1-[(3S)-2-oxopyrrolidin-3-yl]but-3-en-2-yl]-2-[[(E)-3-phenylprop-2-enoyl]amino]pentanamide](/img/structure/B12377170.png)









